![molecular formula C21H15F3N2O2S B2394504 3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326865-18-2](/img/no-structure.png)

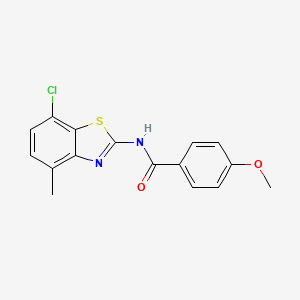

3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds containing a pyrimidine ring fused to a thiophene ring. They are known for their wide range of biological activities and are used in the development of various drugs .

Molecular Structure Analysis

The compound contains a trifluoromethyl group, which is electron-withdrawing, and a methylphenyl group, which is electron-donating. These groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group might undergo nucleophilic substitution, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group might increase its lipophilicity .科学的研究の応用

Synthesis and Mechanistic Insights

- A study detailed a facile synthesis method for 3-alkylamino-5-arylthiophenes, leading to the generation of thieno[3,2-d]pyrimidine-2,4-diones among other compounds. This research provides insights into the reaction mechanisms involved in the creation of such structures, contributing to the broader understanding of thieno[3,2-d]pyrimidine derivatives' synthetic pathways (Kim & Kim, 2000).

Biological Activities and Applications

Another study discussed the synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-dione derivatives, identifying potent GnRH receptor antagonists. This research suggests potential applications in treating reproductive diseases, highlighting the biological relevance of these compounds (Zhiqian Guo et al., 2003).

Research on microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety discussed the generation of pyrimido[1,2-a]benzimidazoles and other derivatives. These findings indicate the versatility of thieno[3,2-d]pyrimidine-2,4-dione structures in synthesizing various heterocyclic compounds with potential biological applications (M. Shaaban, 2008).

Antibacterial and Antitumor Potential

- A study synthesized substituted thieno[2,3-d]pyrimidines to evaluate them as antibacterial agents. This research underscores the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives, presenting them as candidates for further pharmacological exploration (R. More et al., 2013).

Advanced Material Applications

- The discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing specific moieties showed potent and orally bioavailable non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor. This compound's development opens new avenues for treating sex-hormone-dependent diseases, illustrating the compound's potential beyond conventional applications (S. Sasaki et al., 2003).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 3-(trifluoromethyl)benzaldehyde, followed by cyclization with acetic anhydride and 2-methylphenylboronic acid. The resulting intermediate is then subjected to a reaction with phosgene and ammonia to yield the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "3-(trifluoromethyl)benzaldehyde", "acetic anhydride", "2-methylphenylboronic acid", "phosgene", "ammonia" ], "Reaction": [ "Condensation of 2-aminothiophene-3-carboxylic acid with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate or sodium hydride to yield the corresponding Schiff base intermediate.", "Cyclization of the Schiff base intermediate with acetic anhydride and 2-methylphenylboronic acid in the presence of a palladium catalyst to form the thienopyrimidine intermediate.", "Reaction of the thienopyrimidine intermediate with phosgene and ammonia in the presence of a base such as triethylamine or pyridine to yield the final product, 3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS番号 |

1326865-18-2 |

製品名 |

3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C21H15F3N2O2S |

分子量 |

416.42 |

IUPAC名 |

3-(2-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H15F3N2O2S/c1-13-5-2-3-8-16(13)26-19(27)18-17(9-10-29-18)25(20(26)28)12-14-6-4-7-15(11-14)21(22,23)24/h2-11H,12H2,1H3 |

InChIキー |

GIGCFFYDAKNETL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)

![Methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2394426.png)

![methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2394427.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)

![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)

![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2394437.png)

![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)